

# Comprehensive Guide: Elemental Analysis of 5-Methyl-3-nitro-pyridine-2-thiol

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## Compound of Interest

Compound Name: 5-Methyl-3-nitro-pyridine-2-thiol

CAS No.: 25391-74-6

Cat. No.: B2541719

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## Executive Summary & Compound Profile

**5-Methyl-3-nitro-pyridine-2-thiol** is a sulfur-rich, nitro-functionalized pyridine. In drug development, it serves as a critical "building block."<sup>[1]</sup> Its purity is paramount because sulfur poisons many downstream transition-metal catalysts (e.g., Palladium in Suzuki couplings), and the nitro group can lead to energetic side reactions if miscalculated.

Compound Identity:

- IUPAC Name: **5-Methyl-3-nitro-pyridine-2-thiol**
- Molecular Formula:
- Molecular Weight:
- Key Properties: Yellow crystalline solid; potential for thiol-disulfide oxidation; hygroscopic (forms hydrates).

## Theoretical Calculation (The Benchmark)

To validate the purity of a synthesized batch, the experimental elemental composition must match the theoretical values within a tolerance of

.

Atomic Weights Used (IUPAC Standard):

- Carbon (C):
- Hydrogen (H):
- Nitrogen (N):
- Oxygen (O):
- Sulfur (S):

Step-by-Step Calculation:

- Total Mass Contribution:
  - $6 \times C =$
  - $6 \times H =$
  - $2 \times N =$
  - $2 \times O =$
  - $1 \times S =$
  - Total MW:
- Percentage Composition:

Element	Calculation	Theoretical %
Carbon (C)		42.35%
Hydrogen (H)		3.55%
Nitrogen (N)		16.46%
Sulfur (S)		18.84%
Oxygen (O)	(Calculated by difference in CHNS mode)	18.80%

## Comparative Analysis: EA vs. qNMR vs. HRMS

Why perform Elemental Analysis when Mass Spec exists? In the context of **5-Methyl-3-nitro-pyridine-2-thiol**, EA is the only method that effectively detects non-chromophoric inorganic impurities and trapped water/solvents in a single bulk measurement.

### Method Performance Matrix

Feature	Combustion Analysis (CHNS)	Quantitative NMR (qNMR)	HRMS (High-Res Mass Spec)
Primary Scope	Bulk Purity (Solvates, Inorganics)	Organic Purity & Molar Ratio	Molecular Identity (Exact Mass)
Sulfur Specificity	High (Quantitative %S)	Low (Indirect via protons)	High (Isotopic pattern)
Water Detection	Indirect (High %H, Low %C)	Yes (Distinct peak if not exchanging)	No (Ionization suppression)
Inorganic Salts	Detected (Low %C/H/N, Ash residue)	Invisible (Unless nuclei active)	Invisible
Sample Destructive?	Yes	No	Yes (Trace amount)
Verdict	Gold Standard for Bulk Purity	Best for Organic Impurity ID	Best for Confirmation of Structure

## Scientific Rationale:

- The "Thiol" Factor: Thiols oxidize to disulfides ( ). HRMS often shows the dimer peak as an artifact. qNMR shows a shift in the adjacent proton. EA detects this oxidation as a shift in the C:H:S ratio (loss of H).
- The "Nitro" Factor: Nitro groups can be difficult to combust completely.[2] EA requires specific reduction catalysts (copper) to ensure all is converted to

## Experimental Protocol (Self-Validating System)

This protocol is designed to handle the specific challenges of **5-Methyl-3-nitro-pyridine-2-thiol**: sulfur interference and hygroscopicity.

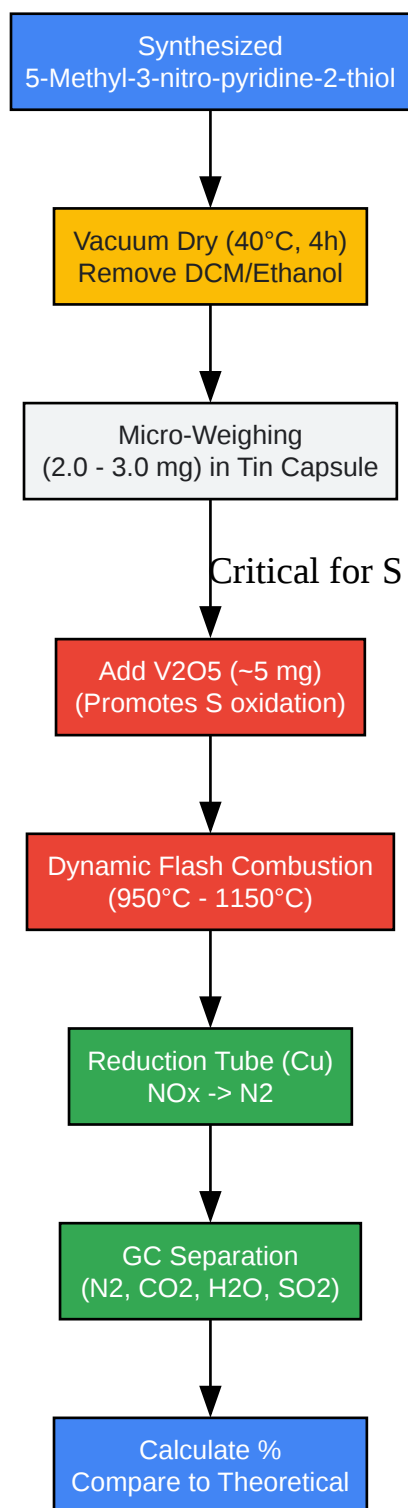
### Phase 1: Sample Preparation (Crucial)

- Objective: Remove trapped solvent and prevent oxidation.
- Method:
  - Dry the sample in a vacuum oven at for 4 hours. Note: Do not exceed as nitro-thiols can be thermally unstable.
  - Store in a desiccator with or active silica gel.
  - Validation: If %H is (Theoretical is 3.55%), the sample is likely wet.

### Phase 2: Combustion Setup

- Instrument: Flash 2000 or Elementar vario EL cube (CHNS Mode).
- Combustion Aid: Vanadium Pentoxide ( ).
  - Reasoning: Sulfur-rich compounds can form stable sulfates in the ash or poison the catalyst.  
  
ensures complete oxidative release of Sulfur as .
- Oxygen Dosing: High Oxygen flow (pulse) is required to break the Nitro-aromatic bond.

## Phase 3: The Workflow Diagram



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Caption: Optimized Elemental Analysis workflow for sulfur-containing nitro-pyridines, highlighting the critical addition of Vanadium Pentoxide.

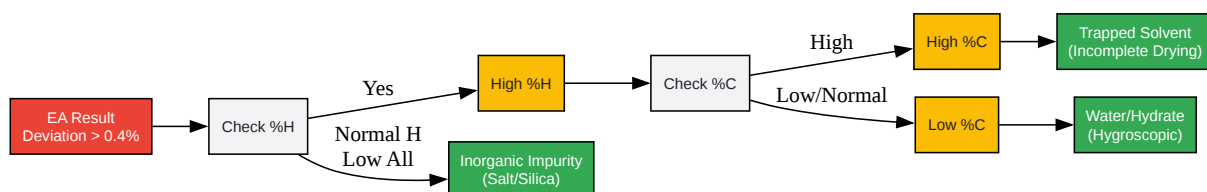
## Data Interpretation & Troubleshooting

When results deviate, use this logic to diagnose the chemical root cause.

### Common Deviation Scenarios

Observation	Likely Cause	Chemical Logic	Remediation
High %H (>3.8%)	Water Contamination	Pyridine nitrogen H-bonds with atmospheric moisture.	Re-dry sample; use qNMR to quantify water.
High %C, High %H	Solvent Trap	Residual Ethanol/Ethyl Acetate from recrystallization.	Vacuum dry at higher vac (<1 mbar).
Low %S (<18.4%)	Incomplete Combustion	Sulfur trapped as inorganic sulfate in ash.	Increase additive; Check dosing.
Low %H, High %S	Thiol Oxidation	Formation of Disulfide dimer ( ).	Store under Argon; Add DTT if repurifying.
Low %C, %H, %N	Inorganic Salts	Presence of or Silica gel.	Perform ash test; Filter solution before drying.

### Troubleshooting Logic Tree



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Caption: Diagnostic logic for interpreting EA deviations in **5-Methyl-3-nitro-pyridine-2-thiol** analysis.

## References

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## Sources

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